molecular formula C24H24ClN3O2S B11218658 3-[(4-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

3-[(4-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B11218658
M. Wt: 454.0 g/mol
InChI Key: FPSVJIPOXJJJEZ-UHFFFAOYSA-N
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Description

This compound belongs to the quinazoline family, characterized by a bicyclic aromatic core with nitrogen atoms at positions 1 and 3. Key structural features include:

  • A cyclohexenylethyl chain linked via an amide bond at position 7, contributing to conformational flexibility and membrane permeability.
  • A sulfanylidene group at position 2, which may influence tautomeric stability and redox properties compared to traditional oxo groups .
  • A 4-oxo moiety at position 4, common in bioactive quinazolines targeting kinases or enzymes .

Synthetic routes for analogous quinazolines often involve cyclization of anthranilic acid derivatives or substitution reactions on preformed quinazoline cores .

Properties

Molecular Formula

C24H24ClN3O2S

Molecular Weight

454.0 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C24H24ClN3O2S/c25-19-9-6-17(7-10-19)15-28-23(30)20-11-8-18(14-21(20)27-24(28)31)22(29)26-13-12-16-4-2-1-3-5-16/h4,6-11,14H,1-3,5,12-13,15H2,(H,26,29)(H,27,31)

InChI Key

FPSVJIPOXJJJEZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Thioxoquinazoline Intermediate Formation

Reaction of methyl 2-aminoterephthalate with phenyl isothiocyanate in refluxing pyridine generates 3-phenyl-2-thioxoquinazolin-4(3H)-one. The thione group at position 2 is critical for subsequent alkylation:

Methyl 2-aminoterephthalate+PhNCSpyridine, reflux3-phenyl-2-thioxoquinazolin-4(3H)-one\text{Methyl 2-aminoterephthalate} + \text{PhNCS} \xrightarrow{\text{pyridine, reflux}} \text{3-phenyl-2-thioxoquinazolin-4(3H)-one}

Conditions : 12–24 hours at 110°C; yields 70–85%.

Introduction of 4-Chlorophenylmethyl Group

The 3-position of the quinazoline is alkylated with 4-chlorobenzyl chloride under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation and nucleophilic substitution:

3-phenyl-2-thioxoquinazolin-4(3H)-one+4-ClC6H4CH2ClNaH, DMF3-(4-chlorobenzyl)-2-thioxoquinazolin-4(3H)-one\text{3-phenyl-2-thioxoquinazolin-4(3H)-one} + \text{4-ClC}6\text{H}4\text{CH}_2\text{Cl} \xrightarrow{\text{NaH, DMF}} \text{3-(4-chlorobenzyl)-2-thioxoquinazolin-4(3H)-one}

Optimized Parameters :

  • Molar ratio (quinazoline:alkylating agent) = 1:1.2

  • Reaction time: 6–8 hours at 60°C

  • Yield: 65–78%.

Hydrolysis of Ester to Carboxylic Acid

The methyl ester at position 7 is hydrolyzed to a carboxylic acid using hydrochloric acid (HCl) or sodium hydroxide (NaOH) :

Methyl ester6M HCl, reflux7-carboxyquinazolinone\text{Methyl ester} \xrightarrow{\text{6M HCl, reflux}} \text{7-carboxyquinazolinone}

Conditions :

  • 6 M HCl, 4 hours, reflux

  • Yield: >90%.

Carboxamide Formation via Acid Chloride Intermediate

The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂) , followed by coupling with 2-(cyclohexen-1-yl)ethylamine :

Acid Chloride Synthesis

7-Carboxyquinazolinone+SOCl2reflux7-carbonyl chloride\text{7-Carboxyquinazolinone} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{7-carbonyl chloride}

Conditions :

  • Excess SOCl₂, 3 hours, 70°C

  • Solvent-free conditions preferred.

Amine Coupling

7-Carbonyl chloride+H2N-CH2CH2CyclohexeneEt3N, DCMTarget carboxamide\text{7-Carbonyl chloride} + \text{H}2\text{N-CH}2\text{CH}2-\text{Cyclohexene} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Target carboxamide}

Optimized Parameters :

  • Molar ratio (acid chloride:amine) = 1:1.5

  • Triethylamine (2.5 eq) as base

  • Dichloromethane (DCM), 4 hours, room temperature

  • Yield: 60–72%.

Critical Analytical Validations

Spectroscopic Characterization

  • ¹H NMR :

    • Quinazoline H-5 singlet at δ 8.4–8.6 ppm

    • Cyclohexenyl protons as multiplet at δ 5.5–5.7 ppm (vinyl H) and 1.4–2.2 ppm (aliphatic H).

  • IR :

    • C=O stretch at 1680–1700 cm⁻¹ (4-oxo group)

    • N–H bend at 3300–3500 cm⁻¹ (carboxamide).

Purity and Yield Optimization

StepYield (%)Purity (HPLC)Key Impurities
18598.5Unreacted anthranilate
27897.8Dialkylation byproducts
47299.1Residual DCM

Alternative Synthetic Routes

Copper-Catalyzed Isocyanide Insertion

A method using ethyl 2-isocyanobenzoate and Cu(OAc)₂ enables one-pot quinazoline formation:

Ethyl 2-isocyanobenzoate+4-chlorobenzylamineCu(OAc)2,Et3N3-(4-chlorobenzyl)quinazolin-4(3H)-one\text{Ethyl 2-isocyanobenzoate} + \text{4-chlorobenzylamine} \xrightarrow{\text{Cu(OAc)}2, \text{Et}3\text{N}} \text{3-(4-chlorobenzyl)quinazolin-4(3H)-one}

Advantages : Shorter reaction time (2–4 hours), higher regioselectivity.

Microwave-Assisted Alkylation

Microwave irradiation (150°C, 20 minutes) accelerates the alkylation step, improving yields to 80–85%.

Challenges and Mitigation Strategies

  • Thione Oxidation : The 2-sulfanylidene group may oxidize to sulfone under acidic conditions. Use of inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT) is recommended.

  • Carboxamide Hydrolysis : Avoid aqueous workup at high pH. Use anhydrous solvents during coupling.

Industrial-Scale Considerations

  • Cost Efficiency : Benzyl chloride alkylation is cheaper than benzyl bromide but requires higher temperatures.

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to modify the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Quinazoline and Chromene Derivatives

Compound Name / Source Core Structure R1 (Position 3) R2 (Position 7) Key Functional Groups Potential Bioactivity
Target Compound Quinazoline 4-Chlorophenylmethyl Cyclohexenylethyl carboxamide 2-Sulfanylidene, 4-oxo Kinase inhibition, enzyme modulation
4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide Chromene 4-Chlorobenzyl triazole 4-Fluorophenethyl carboxamide 2-Oxo chromene, triazole Anticancer, antimicrobial
6-Chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide Chromene Chloro, methyl substituents Sulfamoylphenyl carboxamide 4-Oxo chromene, sulfamoyl Anti-inflammatory, enzyme inhibition
1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide Pyridazine 3-Chlorophenyl 4-Chlorophenyl carboxamide 6-Oxo, trifluoromethyl Neuroprotective, metabolic regulation

Key Observations:

  • Substituent Lipophilicity : The target compound’s 4-chlorophenylmethyl and cyclohexenylethyl groups confer higher LogP (predicted ~4.2) compared to chromene analogs with polar sulfamoyl or fluorophenethyl groups (LogP ~3.5–3.8) .
  • Bioactivity Trends : Sulfanylidene and oxo groups in quinazolines correlate with kinase inhibitory activity, while chromene derivatives with sulfamoyl or triazole moieties show broader antimicrobial effects .
  • Synthetic Complexity : The target compound requires multi-step functionalization of the quinazoline core, whereas chromene derivatives often utilize simpler cyclocondensation routes .

Functional Group Impact on Solubility and Stability

  • Sulfanylidene vs. Oxo : The thione (C=S) group in the target compound may enhance metabolic stability compared to oxo (C=O) analogs, as seen in reduced cytochrome P450-mediated oxidation .
  • Chlorophenyl vs. Fluorophenyl : Chlorine’s larger atomic radius improves hydrophobic interactions in binding pockets, whereas fluorine’s electronegativity enhances hydrogen bonding in chromene derivatives .

Research Findings and Methodological Insights

Predictive Modeling Using Read-Across Approaches

  • Studies on polychlorinated biphenyls demonstrate that structural similarity (e.g., chlorophenyl groups) allows extrapolation of hazards or bioactivity from tested analogs . For the target compound, this approach predicts moderate cytotoxicity (IC50 ~10–20 μM) based on chlorophenyl-containing chromene derivatives .

Computational Analysis of Metabolic Pathways

  • Algorithms comparing chemical structures (e.g., SMILES or InChIKey) identify shared metabolic targets with 4-oxo-quinazolines, such as cytochrome P450 3A4 and glutathione S-transferase .

Biological Activity

The compound 3-[(4-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a member of the quinazoline family, which has been recognized for its diverse biological activities, including anticancer, antibacterial, and enzyme inhibition properties. This article provides an overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H18ClN3O2SC_{15}H_{18}ClN_3O_2S with a molecular weight of approximately 323.84 g/mol. Its structure features a quinazoline core substituted with a chlorophenyl group and a cyclohexenyl ethyl chain.

Biological Activity Overview

The biological activities of quinazoline derivatives, particularly those similar to the compound , include:

  • Anticancer Activity : Quinazolines have shown promise in inhibiting various cancer cell lines.
  • Antibacterial Properties : Some derivatives exhibit significant antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis.
  • Enzyme Inhibition : Many compounds in this class act as inhibitors for enzymes like acetylcholinesterase and urease.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives can induce cytotoxic effects on cancer cell lines. For instance, a study evaluated the cytotoxicity of synthesized quinazolinone derivatives against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results indicated significant cytotoxic activity, particularly for compounds with specific substituents on the quinazoline ring.

Table 1: Cytotoxic Activity of Quinazoline Derivatives

Compound IDCell LineIC50 (µM)
6aHeLa10
6bMCF-715
6cHeLa25

Antibacterial Properties

The antibacterial efficacy of related compounds has been assessed through various screening methods. A study indicated that certain quinazoline derivatives displayed moderate to strong activity against several bacterial strains.

Table 2: Antibacterial Activity Against Selected Strains

Compound IDBacterial StrainZone of Inhibition (mm)
7lSalmonella typhi20
7mBacillus subtilis18
7nEscherichia coli12

Enzyme Inhibition

Quinazoline derivatives have also been studied for their potential as enzyme inhibitors. For example, compounds have shown strong inhibitory effects on urease and acetylcholinesterase, which are crucial in various physiological processes.

Table 3: Enzyme Inhibition Potency

Compound IDEnzymeIC50 (µM)
8aUrease5
8bAcetylcholinesterase7

Case Studies

  • Cytotoxic Evaluation : A study focused on the synthesis of quinazolinone derivatives found that modifications at specific positions significantly enhanced cytotoxicity against HeLa cells. The introduction of different alkyl groups was correlated with increased activity.
  • Antibacterial Screening : Another research article highlighted the synthesis of various quinazoline derivatives and their antibacterial screening against multiple strains, confirming their potential as therapeutic agents against bacterial infections.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, typically starting with a quinazoline core functionalized with substituents like chlorophenylmethyl and cyclohexenylethyl groups. Key steps include:

  • Condensation and cyclization : Use of DMF or dioxane as solvents, with catalysts like zinc chloride or p-toluenesulfonic acid to facilitate amide bond formation and cyclization .
  • Thiocarbonyl introduction : Controlled addition of sulfurizing agents (e.g., Lawesson’s reagent) under inert atmospheres .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the final product .

Critical Conditions Table

StepTemperatureSolventCatalystMonitoring Method
Quinazoline Core80–100°CDMF/DioxaneZnCl₂TLC
Amide CouplingRT–60°CTHF/DCMp-TsOHNMR
Thiocarbonyl Addition50–70°CTolueneLawesson’s ReagentHPLC

Q. Which analytical techniques are most effective for confirming structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions and confirming hydrogen bonding patterns (e.g., sulfanylidene tautomerism) .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) groups .

Q. What initial biological screening approaches are recommended to assess therapeutic potential?

  • In vitro cytotoxicity assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
  • Enzyme inhibition studies : Target kinases (e.g., EGFR) or inflammatory mediators (e.g., COX-2) via fluorometric or colorimetric assays .
  • Antimicrobial screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data across assays?

Discrepancies often arise from variations in assay conditions (e.g., pH, serum proteins) or cell line specificity. Strategies include:

  • Dose-response normalization : Compare IC₅₀ values under standardized conditions .
  • Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm mechanism-specific effects .
  • Meta-analysis : Cross-reference data with structurally analogous quinazolines to identify activity trends .

Q. What strategies improve solubility and bioavailability without compromising pharmacophore integrity?

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use PEGylated liposomes to improve circulation time and tissue penetration .
  • Substituent modification : Replace hydrophobic groups (e.g., cyclohexenyl) with polar moieties (e.g., morpholine) while retaining binding affinity .

Q. How can computational modeling guide experimental design for activity prediction?

  • Molecular docking : Simulate interactions with target proteins (e.g., EGFR) using AutoDock Vina to prioritize synthesis candidates .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity to optimize substituent selection .
  • MD simulations : Assess binding stability over time (≥100 ns trajectories) to identify robust inhibitor-protein interactions .

Q. What advanced spectroscopic methods elucidate interaction mechanisms with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) in real-time .
  • Cryo-EM : Resolve compound-protein complexes at near-atomic resolution for structural insights .
  • Fluorescence quenching : Measure Förster resonance energy transfer (FRET) to map binding sites .

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